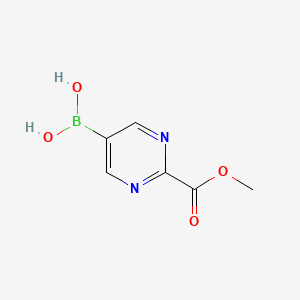

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid

Description

Properties

IUPAC Name |

(2-methoxycarbonylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4/c1-13-6(10)5-8-2-4(3-9-5)7(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBIYMZDLMVGCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Organic Synthesis

Suzuki–Miyaura Coupling:

One of the primary applications of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is in the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst. The compound serves as a key reagent for synthesizing biaryl compounds and other complex organic molecules.

Mechanism:

The mechanism of action in the Suzuki–Miyaura coupling involves three main steps:

- Oxidative Addition: The palladium catalyst reacts with the aryl or vinyl halide.

- Transmetalation: The boronic acid transfers its organic group to the palladium complex.

- Reductive Elimination: The final product is formed, regenerating the palladium catalyst.

Medicinal Chemistry

Drug Discovery:

this compound is being explored for its potential in drug discovery, particularly in developing targeted therapies for cancer. Boronic acids are known to inhibit specific enzymes related to cancer progression, making this compound a candidate for further investigation in therapeutic applications.

Case Studies:

Recent studies have indicated that derivatives of this compound exhibit significant anti-cancer activity. For instance, compounds synthesized using this compound demonstrated enhanced efficacy against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells .

Material Science

Advanced Materials Development:

The unique properties of this compound make it valuable in material science. It is utilized in developing advanced materials such as polymers and coatings that require specific chemical functionalities to enhance performance.

Bioconjugation

Drug Delivery Systems:

In bioconjugation processes, this compound is employed to attach biomolecules to surfaces or other compounds. This application is crucial for creating effective drug delivery systems, enabling targeted therapy and improving bioavailability.

Analytical Chemistry

Detection and Quantification:

This compound is also used in various analytical techniques, including chromatography and spectroscopy. Its role in analytical chemistry aids researchers in detecting and quantifying other substances within complex mixtures, contributing to advancements in chemical analysis methodologies.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Organic Synthesis | Suzuki–Miyaura Coupling | Forms carbon-carbon bonds; key reagent for biaryl compounds |

| Medicinal Chemistry | Drug Discovery | Potential anti-cancer agent; inhibits enzymes related to cancer progression |

| Material Science | Advanced Materials Development | Used in polymers and coatings with enhanced performance |

| Bioconjugation | Drug Delivery Systems | Attaches biomolecules for targeted therapies |

| Analytical Chemistry | Detection and Quantification | Aids in analysis through chromatography and spectroscopy |

Mechanism of Action

The mechanism of action of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo further transformations, such as transmetalation in the case of cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid are compared below with analogous pyrimidinyl boronic acids, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Electronic Properties

Reactivity in Cross-Coupling Reactions

Key Insight : The target compound’s methoxycarbonyl group balances reactivity and stability, making it suitable for multi-step syntheses .

Solubility and Physicochemical Properties

Key Insight : The target compound’s lower water solubility compared to hydroxylated analogs may necessitate formulation adjustments for in vivo studies .

Biological Activity

(2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which has implications in drug design and development. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a methoxycarbonyl group and a boronic acid moiety, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have shown that boronic acid derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their effects on various cancer cell lines.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 1.2 | Apoptosis induction |

| B | HeLa | 0.8 | Cell cycle arrest |

| C | A549 | 0.5 | DNA damage |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

In vitro studies have demonstrated that this compound can inhibit key signaling pathways involved in tumor growth, such as the mTOR pathway, which is crucial for cell proliferation and survival .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Boronic acids are known to inhibit proteasomes and certain kinases, which are pivotal in cancer progression and other diseases.

Table 2: Enzyme Inhibition Data

These results suggest that this compound could be a valuable lead compound for developing new therapeutic agents targeting these pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrimidine ring or the boronic acid group can significantly affect potency and selectivity.

Table 3: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency |

| Fluoro group addition | Enhanced selectivity |

| Hydroxyl group | Reduced solubility |

These modifications can lead to compounds with improved pharmacokinetic properties and reduced toxicity.

Case Studies

Several case studies highlight the potential of this compound in clinical applications:

-

Case Study on Cancer Cell Lines :

A recent study evaluated the compound's effect on various cancer cell lines, including breast and lung cancer models. The results indicated significant growth inhibition at low concentrations, supporting its potential as an anticancer agent . -

In Vivo Efficacy :

Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating promising in vivo efficacy .

Q & A

Q. What are the common synthetic routes for (2-(Methoxycarbonyl)pyrimidin-5-yl)boronic acid?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A general approach involves:

Borylation of halogenated precursors : A halogen (e.g., bromine) at the pyrimidine 5-position undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a Pd catalyst (e.g., PdCl₂(dppf)) in a solvent like dioxane .

Functionalization of the pyrimidine ring : The methoxycarbonyl group at the 2-position is introduced via nucleophilic substitution or esterification of a hydroxyl or chloro precursor .

Key conditions: Use of ligands (e.g., PPh₃), bases (e.g., K₂CO₃), and temperatures between 80–100°C for optimal yields .

Q. How is this compound characterized in academic research?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the boronic acid group (δ ~7–9 ppm for aromatic protons) and methoxycarbonyl moiety (δ ~3.8 ppm for OCH₃) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₇H₈BN₂O₃: 181.06) .

- HPLC Purity Analysis : Ensures >95% purity for reproducibility in downstream applications .

Q. What are the solubility and stability considerations for this boronic acid?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Methanol/water mixtures (4:1) are often used for reactions .

- Stability : Store at 0–4°C under inert gas (N₂/Ar) to prevent protodeboronation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic acid be optimized?

- Methodological Answer : Optimization strategies include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves coupling efficiency with electron-deficient aryl halides .

- Base Choice : K₂CO₃ or Cs₂CO₃ in toluene/MeOH (4:1) enhances reaction rates .

- Temperature Control : Reactions at 60–80°C balance yield and boronic acid stability. Microwave-assisted synthesis reduces reaction time .

- Additives : Use of 2–5 mol% Cu(I) salts (e.g., CuBr) accelerates coupling in peptide functionalization .

Q. How do steric and electronic effects of the methoxycarbonyl group influence reactivity?

- Methodological Answer :

- Steric Effects : The 2-methoxycarbonyl group creates steric hindrance, reducing reactivity with bulky substrates. Computational studies (DFT) predict lower activation energy for para-substituted aryl partners .

- Electronic Effects : The electron-withdrawing methoxycarbonyl group stabilizes the boronate intermediate, improving selectivity in couplings with electron-rich halides .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Contradictions often arise from:

- Protodeboronation : Trace water or acidic impurities reduce yields. Pre-drying solvents and using scavengers (e.g., molecular sieves) mitigate this .

- Substrate Compatibility : Electron-deficient pyrimidines require higher catalyst loading (e.g., 5 mol% Pd). Validate substrate purity via LC-MS before use .

- Reaction Monitoring : Use TLC (Rf ~0.3 in EtOAc/hexane) or in situ IR to track boronic acid consumption .

Q. What computational tools predict the reactivity of this boronic acid in novel reactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models transition states for Suzuki-Miyaura couplings, predicting regioselectivity with aryl halides .

- Molecular Dynamics (MD) : Simulates solvation effects and aggregation tendencies in aqueous/organic mixtures .

- Cheminformatics : Tools like RDKit generate reactivity descriptors (e.g., Fukui indices) to identify nucleophilic/electrophilic sites .

Q. How is this compound applied in bioconjugation or in vivo studies?

- Methodological Answer :

- Peptide Functionalization : Used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label selenocysteine residues in peptides. Key steps:

Incubate peptide with boronic acid (1 mM), CuSO₄, and ligand (e.g., L2) at 37°C for 1 hr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.